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This technical guide provides a comprehensive overview of the biochemical characteristics of

maltose phosphorylase (MP) from Bacillus species, with a focus on enzymes isolated from

Bacillus sp. AHU2001 and Bacillus sp. RK-1. Maltose phosphorylase (EC 2.4.1.8) is a key

enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into

D-glucose and β-D-glucose-1-phosphate.[1][2][3] This enzyme is of significant interest for

applications in oligosaccharide synthesis and biosensor development.

Overview of Bacillus sp. Maltose Phosphorylase
Maltose phosphorylase from Bacillus species belongs to the glycoside hydrolase family 65

(GH65).[1][4][5][6] These enzymes operate via a single displacement mechanism.[1][2] In the

context of cellular metabolism, MP is involved in the intracellular breakdown of maltodextrins.[1]

[2] The reversible nature of the reaction also allows for the synthesis of novel oligosaccharides

through reverse phosphorolysis, a process with significant potential in biotechnology and

pharmaceutical development.[1]

Quantitative Biochemical Data
The biochemical properties of maltose phosphorylase have been characterized for several

Bacillus species. The following tables summarize the key quantitative data for the enzymes

from Bacillus sp. AHU2001 (recombinantly produced in E. coli) and the extracellularly produced

enzyme from Bacillus sp. RK-1.
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Table 1: General Properties and Optimal Conditions
Parameter

Bacillus sp. AHU2001
(MalE)

Bacillus sp. RK-1

Molecular Weight Not specified in abstracts

170 kDa (Gel Filtration), 88.5

kDa (SDS-PAGE) [suggests a

homodimer][7][8]

Optimal pH 8.1[1][2][4][5] 6.0 - 7.0[7]

Optimal Temperature 45°C[1][2][4] ~65°C[7]

pH Stability
4.5 - 10.4 (at 4°C for 24h)[1][2]

[4]
5.5 - 8.0 (at 4°C for 24h)[7]

Thermal Stability ≤ 40°C (for 15 min)[1][2][4] Up to ~55°C (for 15 min)[7]

Table 2: Kinetic Parameters for Maltose Phosphorolysis
(Bacillus sp. AHU2001 - MalE)
The phosphorolysis of maltose by MalE from Bacillus sp. AHU2001 follows a sequential Bi-Bi

mechanism.[1][2][4][5]

Parameter Value Substrate

kcat 30.9 ± 0.6 s⁻¹ Maltose

KmA 0.295 ± 0.059 mM Phosphate

KmB 0.835 ± 0.123 mM Maltose

KiA 9.07 ± 1.74 mM Phosphate

Table 3: Substrate Specificity in Reverse Phosphorolysis
(Bacillus sp. AHU2001 - MalE)
MalE from Bacillus sp. AHU2001 can utilize a variety of acceptor molecules in the reverse

phosphorolysis reaction with β-D-glucose-1-phosphate as the donor.[1][4][5]
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Acceptor Substrate
Catalytic Efficiency
(kcat(app)/Km(app))
(s⁻¹mM⁻¹)

Product Linkage

D-Glucose 12.8 α-(1→4)

D-Glucosamine 15.2 α-(1→4)

6-Deoxy-D-glucose 12.2 α-(1→4)

2-Deoxy-D-glucose Not specified, but active α-(1→3)

L-Sorbose Not specified, but active α-(1→3)

1,5-Anhydro-D-glucitol
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

Methyl α-D-glucoside
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

D-Mannose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

N-Acetyl-D-glucosamine
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

Kojibiose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

3-Deoxy-D-glucose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

D-Allose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

D-Xylose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

D-Lyxose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)

L-Fucose
Active (0.23–12% of D-glucose

efficiency)
α-(1→4)
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The enzyme showed no phosphorolytic activity towards other α-linked glucobioses or

maltotriose.[1][4][5]

Experimental Protocols
The following sections detail the methodologies employed in the characterization of Bacillus sp.

maltose phosphorylase.

Enzyme Production and Purification (Bacillus sp.
AHU2001 - MalE)

Gene Expression: The malE gene from Bacillus sp. AHU2001 is expressed in an Escherichia

coli host.

Induction: Recombinant protein production is induced by the addition of isopropyl β-d-

thiogalactoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 18°C for

22 hours.[1]

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in 30 mM

imidazole-HCl buffer (pH 6.5) containing 500 mM NaCl. Cell disruption is achieved by

sonication.[1]

Clarification: Cell debris is removed by centrifugation (12,000 × g, 4°C, 10 min) to obtain the

cell-free extract.[1]

Purification: The publication notes that the cell-free extract was the starting material for

purification, implying further chromatographic steps were used, though not detailed in the

abstract.

Standard Enzyme Assay (Phosphorolysis Direction)
Reaction Mixture: A 50 μL reaction mixture is prepared containing:

Appropriate enzyme concentration (e.g., 2.94–14.7 μg/mL).[1]

4 mM maltose.[1]

10 mM sodium phosphate buffer (pH 8.0).[1]
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100 mM HEPES-NaOH buffer (pH 8.0).[1]

0.2 mg/mL bovine serum albumin (BSA).[1]

Incubation: The mixture is incubated at 37°C for 10 minutes.[1]

Reaction Termination: The reaction is stopped by heating at 90°C for 5 minutes.[1]

Glucose Measurement: 100 μL of 2 M Tris-HCl buffer (pH 7.0) is added to the sample. The

amount of released D-glucose is quantified using a D-glucose oxidase-peroxidase method.

[1]

Kinetic Analysis
Phosphorolysis Kinetics: The reaction rate for the phosphorolysis of maltose is measured at

various concentrations of maltose (0.5–4 mM) and sodium phosphate buffer (1–8 mM) using

the standard enzyme assay.[1]

Data Fitting: The kinetic parameters (kcat, KmA, KmB, KiA) are calculated by fitting the

reaction rates to the equation for a sequential Bi-Bi mechanism using appropriate software

(e.g., Grafit version 7.0.2).[1]

Reverse Phosphorolysis Kinetics: Apparent kinetic parameters for various acceptor

substrates are determined by measuring reaction rates at different acceptor concentrations

(0.75–25 mM) and a fixed concentration of β-D-glucose-1-phosphate (10 mM).[1]

Protein Concentration Determination
During Purification: Protein concentration is estimated by measuring the absorbance at 280

nm (A280).[1]

Purified Protein: The concentration of the purified protein is accurately determined by amino

acid analysis after hydrolysis in 6 M HCl at 110°C for 24 hours.[1]
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The core function of maltose phosphorylase is the reversible phosphorolysis of maltose. This

reaction is a key step in the maltodextrin metabolism of some bacteria.
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Caption: Reversible reaction catalyzed by Bacillus sp. maltose phosphorylase.

Experimental Workflow
The characterization of Bacillus sp. maltose phosphorylase typically follows a structured

workflow from enzyme production to detailed biochemical analysis.
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Caption: General experimental workflow for maltose phosphorylase characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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